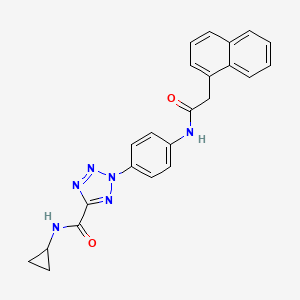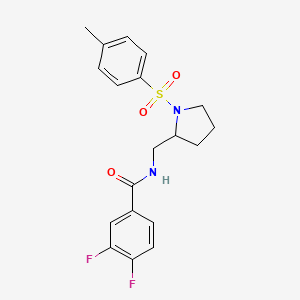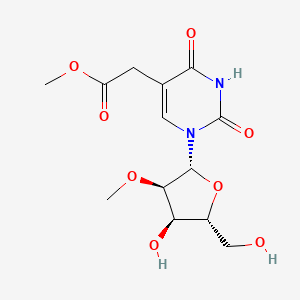
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as CFM-4, is a potent inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and viral infections.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is a potent inhibitor of CK2, a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy.
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in various cellular systems. In cancer cells, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit CK2 activity, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth. In neuronal cells, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects, preventing cell death and reducing oxidative stress. In cell culture models of HIV, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is its potency as a CK2 inhibitor. This makes it an attractive compound for use in both in vitro and in vivo studies of CK2 function and regulation. However, one limitation of N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Orientations Futures
There are a number of potential future directions for research on N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the development of novel drug delivery systems for N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide, which could improve its solubility and bioavailability. Finally, there is interest in exploring the potential of N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide for the treatment of other diseases, such as viral infections and neurological disorders.
Méthodes De Synthèse
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with 2-methylthio-6-methylpyrimidine-4-carboxylic acid, followed by coupling with methyl isocyanate. The yield of this reaction is typically around 50-60%, and the purity of the resulting compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research has been in the treatment of cancer, where CK2 has been shown to play a critical role in tumor growth and survival. N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth in animal models.
In addition to cancer, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. CK2 has been shown to play a role in the development and progression of these diseases, and N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects in animal models.
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been studied for its potential antiviral activity, particularly against HIV. CK2 has been shown to play a role in the replication of HIV, and N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit HIV replication in cell culture models.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-methyl-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3OS/c1-7-5-11(18-13(16-7)20-2)12(19)17-10-4-3-8(14)6-9(10)15/h3-6H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYKUWSZBCRIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364125.png)
![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)




![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)
![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)